Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
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Overview
Description
Benzyl 2-[8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a fluorophenyl group, and an imidazo[1,2-g]purine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multiple steps, including the formation of the imidazo[1,2-g]purine core, the introduction of the fluorophenyl group, and the attachment of the benzyl group. Common synthetic routes may involve:
Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the benzyl group: This can be done using benzylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Benzyl 2-[8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine derivatives.
Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 2-[8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-g]purine derivatives with different substituents. Examples include:
- Benzyl 2-[8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
- Benzyl 2-[8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
Uniqueness
The uniqueness of benzyl 2-[8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H22FN5O4 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H22FN5O4/c1-15-16(2)31-21-22(27-24(31)30(15)19-11-9-18(26)10-12-19)28(3)25(34)29(23(21)33)13-20(32)35-14-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
InChI Key |
PBAUOJUMKDTDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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